Cas no 2229542-67-8 (1-ethenyl-4-(2-nitroethyl)-1H-pyrazole)

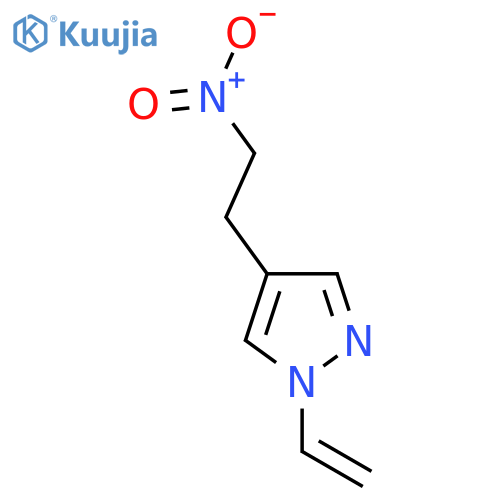

2229542-67-8 structure

商品名:1-ethenyl-4-(2-nitroethyl)-1H-pyrazole

1-ethenyl-4-(2-nitroethyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-ethenyl-4-(2-nitroethyl)-1H-pyrazole

- 2229542-67-8

- EN300-1730237

-

- インチ: 1S/C7H9N3O2/c1-2-9-6-7(5-8-9)3-4-10(11)12/h2,5-6H,1,3-4H2

- InChIKey: QXIODXRUKPZLHS-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](CCC1C=NN(C=C)C=1)=O

計算された属性

- せいみつぶんしりょう: 167.069476538g/mol

- どういたいしつりょう: 167.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 63.6Ų

1-ethenyl-4-(2-nitroethyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1730237-0.25g |

1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |

2229542-67-8 | 0.25g |

$1447.0 | 2023-09-20 | ||

| Enamine | EN300-1730237-0.5g |

1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |

2229542-67-8 | 0.5g |

$1509.0 | 2023-09-20 | ||

| Enamine | EN300-1730237-1.0g |

1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |

2229542-67-8 | 1g |

$1572.0 | 2023-06-04 | ||

| Enamine | EN300-1730237-10g |

1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |

2229542-67-8 | 10g |

$6758.0 | 2023-09-20 | ||

| Enamine | EN300-1730237-5.0g |

1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |

2229542-67-8 | 5g |

$4557.0 | 2023-06-04 | ||

| Enamine | EN300-1730237-10.0g |

1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |

2229542-67-8 | 10g |

$6758.0 | 2023-06-04 | ||

| Enamine | EN300-1730237-0.05g |

1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |

2229542-67-8 | 0.05g |

$1320.0 | 2023-09-20 | ||

| Enamine | EN300-1730237-1g |

1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |

2229542-67-8 | 1g |

$1572.0 | 2023-09-20 | ||

| Enamine | EN300-1730237-5g |

1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |

2229542-67-8 | 5g |

$4557.0 | 2023-09-20 | ||

| Enamine | EN300-1730237-2.5g |

1-ethenyl-4-(2-nitroethyl)-1H-pyrazole |

2229542-67-8 | 2.5g |

$3080.0 | 2023-09-20 |

1-ethenyl-4-(2-nitroethyl)-1H-pyrazole 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

2229542-67-8 (1-ethenyl-4-(2-nitroethyl)-1H-pyrazole) 関連製品

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量